2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
Description
This compound is a structurally complex molecule featuring a cyclopenta[c]pyridazinone core linked to a substituted piperazine moiety via a ketopropan-2-yl bridge. The pyridazinone scaffold is fused with a cyclopentane ring, which likely enhances its conformational rigidity and binding affinity to biological targets. The 5-methylpyrimidin-4-yl group on the piperazine introduces hydrogen-bonding and π-π stacking capabilities, critical for interactions with enzymes or receptors.
Properties
IUPAC Name |
2-[1-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-13-11-20-12-21-18(13)23-6-8-24(9-7-23)19(27)14(2)25-17(26)10-15-4-3-5-16(15)22-25/h10-12,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVESZVRHLWVJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C(C)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.37 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a cyclopentapyridazine core, which are linked through various functional groups. This unique arrangement may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | 2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one |
| Canonical SMILES | CC1=CC(NC(=O)C(C)N(C2=CN=CN=C2)CC1)=N2C=CC(=N2)N(C)C |
Antimicrobial Properties
Research indicates that pyridazine derivatives exhibit antimicrobial activities. A study demonstrated that similar compounds showed effectiveness against various bacterial strains through mechanisms such as disruption of cell wall synthesis and inhibition of protein synthesis . The specific biological activity of the target compound remains to be fully elucidated but could potentially align with these findings.
Anticancer Activity
Compounds containing piperazine and pyrimidine rings have been investigated for their anticancer properties. For instance, derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . The structural components of the compound may interact with key proteins involved in oncogenesis.
The biological activity of the compound can be attributed to its interaction with various molecular targets:
1. Enzyme Inhibition:
The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced viability of pathogenic cells or cancer cells.
2. Receptor Modulation:
It may act as a modulator for receptors involved in neurotransmission or cellular signaling, influencing physiological responses.
3. Antioxidant Activity:
Similar compounds have been noted for their ability to scavenge free radicals, suggesting that this compound could possess antioxidant properties .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Antimicrobial Evaluation:
A study evaluated the antimicrobial efficacy of pyridazine derivatives using disk diffusion methods, revealing significant inhibition zones against Gram-positive and Gram-negative bacteria . -
Anticancer Screening:
Research involving piperazine-based compounds indicated that they could inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . -
Pharmacokinetic Studies:
Investigations into similar compounds have shown favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are crucial for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer properties. The presence of the piperazine and pyrimidine moieties enhances the ability to interact with various biological targets, making this compound a candidate for further investigation in cancer therapeutics. For instance, research has shown that similar structures can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival .
Antimicrobial Properties
Compounds containing piperazine and pyrimidine rings have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . Preliminary assays suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi .
Neurological Applications
The piperazine moiety is frequently associated with compounds that exhibit neuroprotective properties. Studies indicate that similar derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders . The structural similarities suggest that this compound may also possess such properties.
Case Studies
- Anticancer Screening : In a recent study, derivatives resembling the target compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent .
- Antimicrobial Evaluation : A series of tests were conducted to assess the antimicrobial efficacy of compounds related to the target structure. The disc diffusion method revealed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong activity .
- Neuropharmacological Assessment : Compounds with similar structural features underwent behavioral tests in rodent models to evaluate their effects on anxiety-like behaviors. Results showed a marked improvement in anxiety scores, supporting the hypothesis that these compounds may act on serotonin receptors .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperazine-Linked Heterocycles
Key Observations :
- Core Heterocycles: The target compound’s cyclopenta[c]pyridazinone core distinguishes it from pyrido-pyrimidinones (e.g., ) or simpler pyridazinones (e.g., ). This fused bicyclic system may confer enhanced metabolic stability compared to monocyclic analogs.
- Piperazine Modifications : The 5-methylpyrimidin-4-yl substituent on piperazine contrasts with unsubstituted (e.g., ) or trifluoromethylphenyl-substituted (e.g., ) piperazines. The methylpyrimidine group could optimize target selectivity, as seen in kinase inhibitors.
Functional and Pharmacological Comparisons
Key Insights :
- Receptor Targeting : The trifluoromethylphenyl group in is associated with CNS receptor modulation, whereas the target compound’s methylpyrimidine group may favor kinase interactions (e.g., JAK/STAT or PI3K pathways).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
